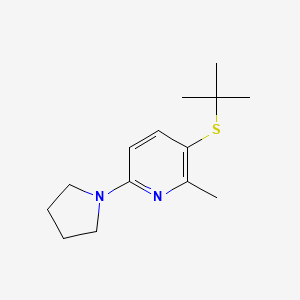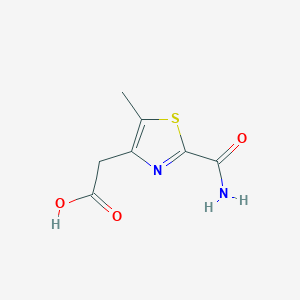
2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid is a chemical compound with the molecular formula C7H8N2O3S and a molecular weight of 200.22 g/mol . It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in research settings and has various applications in chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2-amino-4-methylthiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Carboxy-4-methylthiazol-5-yl)ethyl phosphate: Similar structure but with a phosphate group instead of a carbamoyl group.
2-Mercapto-4-methyl-5-thiazoleacetic acid: Contains a mercapto group instead of a carbamoyl group.
Uniqueness
2-(2-Carbamoyl-5-methylthiazol-4-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carbamoyl group enhances its potential interactions with biological targets, making it a valuable compound for research .
Propiedades
Fórmula molecular |
C7H8N2O3S |
|---|---|
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
2-(2-carbamoyl-5-methyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-3-4(2-5(10)11)9-7(13-3)6(8)12/h2H2,1H3,(H2,8,12)(H,10,11) |
Clave InChI |
QRYKOMFGQGRIMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)C(=O)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


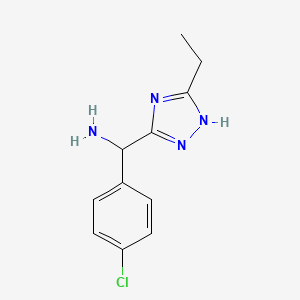






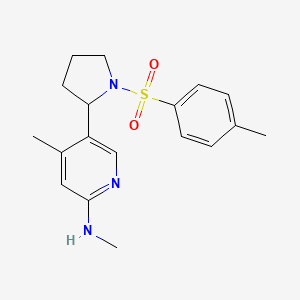

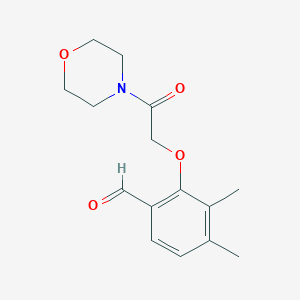
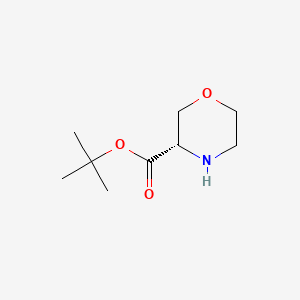
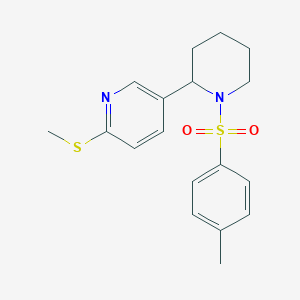
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
